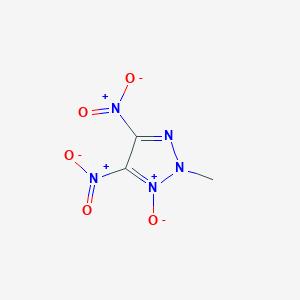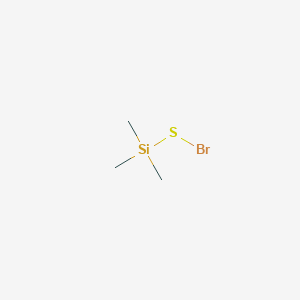
(Bromosulfanyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bromosulfanyl)(trimethyl)silane is an organosilicon compound with the molecular formula C3H9BrSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Bromosulfanyl)(trimethyl)silane can be synthesized through several methods. One common method involves the reaction of trimethylsilyl chloride with bromine in the presence of a catalyst. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. Another method involves the reaction of trimethylsilyl bromide with sulfur compounds under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high yields and purity of the product. The use of advanced catalysts and purification techniques is essential to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
(Bromosulfanyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form silanes and other reduced silicon compounds.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Silanes and reduced silicon compounds.
Substitution: Amino- and alkoxy-silanes.
Applications De Recherche Scientifique
(Bromosulfanyl)(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug molecules.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials
Mécanisme D'action
The mechanism of action of (Bromosulfanyl)(trimethyl)silane involves the formation of reactive intermediates, such as silyl radicals or cations, which then participate in various chemical reactions. The silicon atom in the compound can stabilize positive charges through hyperconjugation, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Similar in structure but lacks the bromine and sulfur atoms.
Triethylsilane: Similar but with ethyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups and is used as a radical reducing agent
Uniqueness
(Bromosulfanyl)(trimethyl)silane is unique due to the presence of both bromine and sulfur atoms, which confer distinct reactivity and properties compared to other silanes. This makes it particularly useful in specific synthetic applications where these functionalities are required .
Propriétés
Numéro CAS |
113477-88-6 |
|---|---|
Formule moléculaire |
C3H9BrSSi |
Poids moléculaire |
185.16 g/mol |
Nom IUPAC |
trimethylsilyl thiohypobromite |
InChI |
InChI=1S/C3H9BrSSi/c1-6(2,3)5-4/h1-3H3 |
Clé InChI |
POGGMVFGZVVTLE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)SBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)

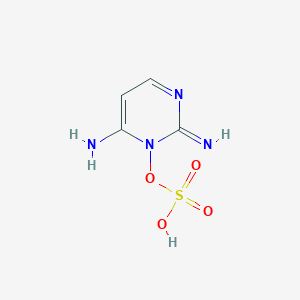
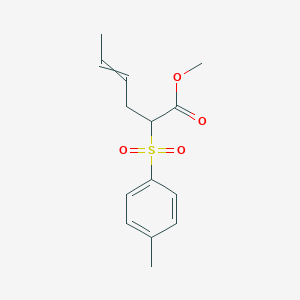

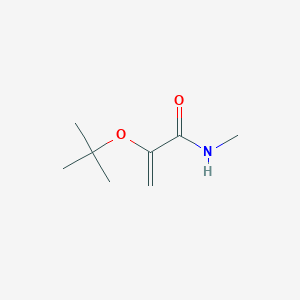
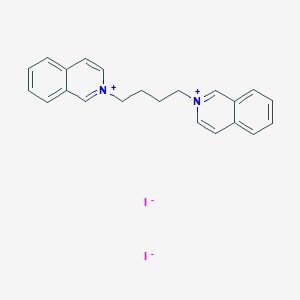
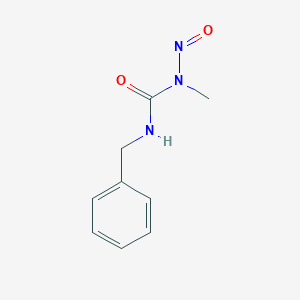
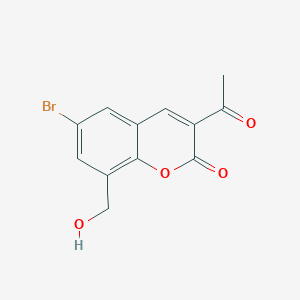
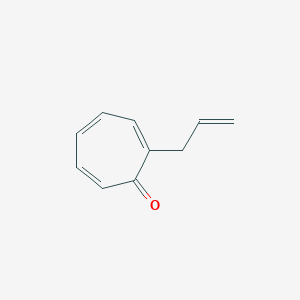
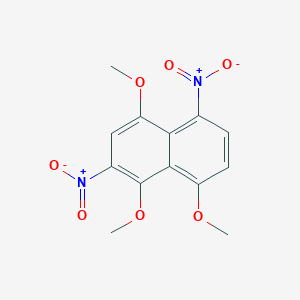
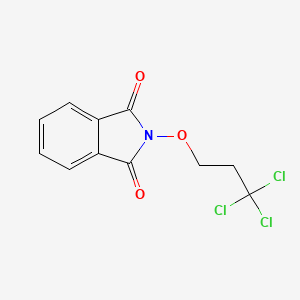
![[(2-Ethenylhexyl)oxy]benzene](/img/structure/B14318765.png)
